Ethyl 2-[methyl(1-pyridin-2-ylethyl)sulfamoyl]benzoate
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Overview
Description
Ethyl 2-[methyl(1-pyridin-2-ylethyl)sulfamoyl]benzoate is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzoate ester group, a sulfamoyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[methyl(1-pyridin-2-ylethyl)sulfamoyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-aminopyridine with an appropriate sulfonyl chloride to form the sulfamoyl intermediate.
Alkylation: The sulfamoyl intermediate is then alkylated using an alkyl halide, such as methyl iodide, to introduce the methyl group.
Esterification: The final step involves the esterification of the resulting compound with ethyl benzoate under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[methyl(1-pyridin-2-ylethyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring or the benzoate ester.
Reduction: Reduced forms of the sulfamoyl group or the ester group.
Substitution: Substituted derivatives at the pyridine ring or the ester group.
Scientific Research Applications
Ethyl 2-[methyl(1-pyridin-2-ylethyl)sulfamoyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[methyl(1-pyridin-2-ylethyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can mimic the structure of natural substrates of certain enzymes, leading to enzyme inhibition. This inhibition can disrupt various biochemical pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Ethyl 2-[methyl(1-pyridin-2-ylethyl)sulfamoyl]benzoate can be compared with other sulfonamide derivatives:
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Another sulfonamide with broad-spectrum antimicrobial activity.
Uniqueness
This compound is unique due to the presence of the pyridine ring and the benzoate ester group, which confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
ethyl 2-[methyl(1-pyridin-2-ylethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-23-17(20)14-9-5-6-11-16(14)24(21,22)19(3)13(2)15-10-7-8-12-18-15/h5-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBRCLWEBLLDNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1S(=O)(=O)N(C)C(C)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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